(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine
Description
Properties
IUPAC Name |
(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-4-7-11-12-8(13-7)6-2-1-3-10-5-6/h1-3,5H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTZAGGECCECIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640514 | |
| Record name | 1-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737690-96-9 | |
| Record name | 1-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Hydrazide Cyclization Method
This method employs hydrazides as precursors for oxadiazole formation:
-
- The solid product is filtered, washed, and recrystallized to yield the desired compound.
Route 2: Potassium Carbonate-Mediated Cyclization
This approach uses potassium carbonate as a base:
Route 3: Reductive Amination
Methanamine functionality can be introduced via reductive amination:
-
- The crude product is purified by chromatography or recrystallization.
Reaction Conditions and Optimization
Table: Reaction Parameters for Synthesis
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Formation of Pyridine Derivatives | Morpholine, 2-chloro-5-nitropyridine | Room Temp | 12 | ~80 |
| Cyclization to Oxadiazole | Phosphorous oxychloride | Reflux (~120°C) | 6–7 | ~70 |
| Methanamine Introduction | Ammonia, Sodium Borohydride | Room Temp | 4 | ~85 |
Challenges in Synthesis
-
- Impurities from intermediate steps can complicate final product isolation, necessitating advanced purification techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions: (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hypervalent iodine (PhI(OAc)2) and TEMPO are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted oxadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine exhibit significant antimicrobial properties. A study highlighted the effectiveness of substituted phenyl derivatives against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of electron-withdrawing groups like nitro or hydroxy on the phenyl ring enhances the antimicrobial activity by improving solubility and interaction with bacterial membranes.
Table 1: Antimicrobial Activity Against Common Pathogens
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl | Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A series of studies synthesized various oxadiazole derivatives and evaluated their cytotoxicity against cancer cell lines. For instance, one derivative demonstrated a growth inhibition percentage of 66.23% in cancer cells at a concentration range of 1.41–15.8 µM . The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | Growth Inhibition (%) | GI50 (µM) |
|---|---|---|---|
| 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl | MCF7 (Breast Cancer) | 66.23 | 5.0 |
| HeLa (Cervical Cancer) | 46.61 | 14.9 |
Selective Inhibition of Protein Kinases
The oxadiazole moiety has been identified as a promising scaffold for developing selective inhibitors for various protein kinases. A study focused on optimizing compounds based on the oxadiazole template for inhibiting mitogen and stress-activated protein kinase (MSK) showed promising results with selectivity over other kinases . This selectivity is crucial for reducing side effects in therapeutic applications.
Mechanism of Action
The mechanism of action of (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues differ in substituents on the oxadiazole ring, influencing electronic properties, solubility, and applications. Below is a comparative analysis:
Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives
*Inferred from analogous synthesis methods for 4-tolyl derivatives .
Pharmacological Potential
Similarly, 1,3,4-oxadiazoles with aryl groups have shown antitumor, antiviral, and anti-inflammatory activities .
Spectral and Physicochemical Properties
Biological Activity
(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₄O |
| Molecular Weight | 230.23 g/mol |
| CAS Number | 737690-96-9 |
| Appearance | White to off-white solid |
The compound is characterized by the presence of a pyridine ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. One study reported that oxadiazole derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer) .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3g | HT29 | 58.4 | |
| 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-thiol | MCF7 | 45.0 | |
| 6n | A549 | 32.0 |
The selectivity index (SI) for these compounds was also favorable, indicating lower toxicity to normal cells compared to cancer cells, which is a crucial factor in drug development.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Some derivatives have been identified as inhibitors of key kinases involved in cancer proliferation and survival pathways.
- Induction of Apoptosis : The compounds may activate apoptotic pathways in cancer cells while sparing normal cells.
- Anti-inflammatory Effects : Certain oxadiazole derivatives have demonstrated anti-inflammatory properties, contributing to their therapeutic potential.
Other Biological Activities
In addition to anticancer properties, compounds similar to this compound have shown promise in other areas:
- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antibacterial and antifungal properties.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against HT29 | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced inflammatory markers |
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives based on the structure of this compound. These studies confirmed significant anticancer activity with a focus on structure–activity relationships (SAR), demonstrating how modifications to the oxadiazole ring can enhance potency and selectivity against cancer cell lines.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization of hydrazine derivatives with carboxylic acids or esters using polyphosphoric acid (PPA) as a catalyst. For example, substituted pyridine hydrazides can react with glycine derivatives under reflux (120–160°C for 12–24 hours) to form the oxadiazole core . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of hydrazide to glycine), solvent choice (e.g., THF or DMF), and post-reaction neutralization with NaHCO₃ to improve yields (up to 87%) . Purity is confirmed via TLC and recrystallization from ethanol.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Aromatic protons from the pyridine ring appear at δ 8.00–7.42 ppm, while the methanamine (-CH₂NH₂) group shows a singlet near δ 4.05 ppm. Methyl groups (if present) resonate at δ 2.39 ppm .
- ¹³C NMR : Oxadiazole carbons appear at 161–164 ppm; pyridine carbons range from 121–142 ppm .
- FTIR : Stretching vibrations for C=N (oxadiazole) occur at 1600–1650 cm⁻¹, and NH₂ (methanamine) at 3300–3400 cm⁻¹ .
- LCMS : Molecular ion peaks ([M+H]⁺) align with the theoretical molecular weight (e.g., ~192 g/mol for C₉H₉N₄O) .
Q. How can researchers assess the antimicrobial activity of this compound, and what controls are essential?
- Methodological Answer : Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in DMSO and compare inhibition zones to standard antibiotics (e.g., ciprofloxacin). Include solvent controls (DMSO ≤1% v/v) and validate via triplicate experiments . Structural analogs with pyridine-oxadiazole motifs have shown MIC values of 8–32 µg/mL against resistant strains .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay protocols or bacterial strains. Standardize testing using CLSI guidelines and cross-validate with orthogonal methods (e.g., time-kill kinetics). For example, conflicting MIC values for oxadiazole derivatives may require re-evaluating bacterial efflux pump activity via ethidium bromide accumulation assays . Computational docking (e.g., AutoDock Vina) can identify binding inconsistencies to targets like DNA gyrase .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking against enzymes like enoyl-ACP reductase (FabI) or topoisomerase IV using PyMol or Schrödinger Suite. Key interactions include:
- Hydrogen bonding between the oxadiazole N-atoms and Arg²⁸⁹ (FabI active site).
- π-π stacking of the pyridine ring with Tyr¹⁵⁸ .
Validate predictions via site-directed mutagenesis or isothermal titration calorimetry (ITC) .
Q. What role does the pyridine-oxadiazole scaffold play in materials science applications?
- Methodological Answer : The electron-deficient oxadiazole core enhances electron mobility (10⁻³–10⁻⁴ cm²/V·s), making it suitable for organic light-emitting diodes (OLEDs) as an electron-transport layer. Synthesize thin films via spin-coating (2–5 wt% in chlorobenzene) and characterize using AFM for morphology and UV-Vis for bandgap (~3.1 eV). Derivatives with pyridine substitution show luminance efficiencies of 15–20 cd/A in green-emitting devices .
Q. How can researchers scale up synthesis without compromising yield or purity?
- Methodological Answer : Transition from batch to flow chemistry for cyclization steps, maintaining precise temperature control (±2°C) and residence time (30–60 minutes). Use inline FTIR to monitor reaction progress. Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) for purification. Pilot studies report >80% yield at 100-g scale .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
